molecular formula C6H11NS B13789143 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole CAS No. 25355-52-6

1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole

Cat. No.: B13789143
CAS No.: 25355-52-6
M. Wt: 129.23 g/mol
InChI Key: VLGBMWQEAJHBQW-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfur-containing group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as halides or amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur-containing group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The compound’s unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole: Shares the methylsulfanyl group but differs in the heterocyclic ring structure.

    1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: Contains a diazaphosphole ring instead of a pyrrole ring.

    1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring with an additional aldehyde group.

Uniqueness: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity .

Properties

CAS No.

25355-52-6

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

1-methyl-5-methylsulfanyl-2,3-dihydropyrrole

InChI

InChI=1S/C6H11NS/c1-7-5-3-4-6(7)8-2/h4H,3,5H2,1-2H3

InChI Key

VLGBMWQEAJHBQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C1SC

Origin of Product

United States

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